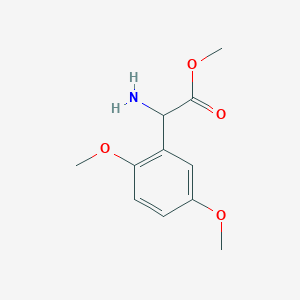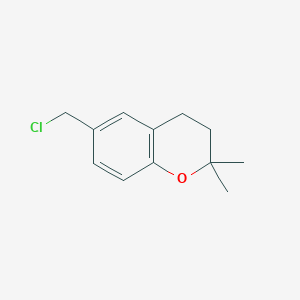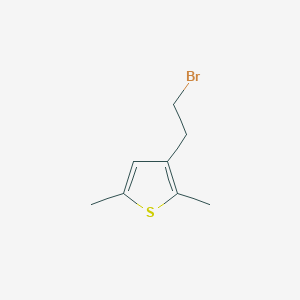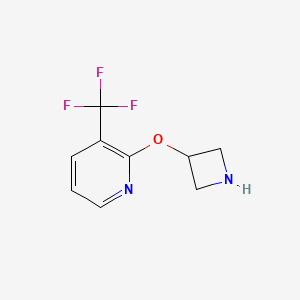
2-(Azetidin-3-yloxy)-3-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Azetidin-3-yloxy)-3-(trifluoromethyl)pyridine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of a pyridine ring substituted with an azetidin-3-yloxy group and a trifluoromethyl group, which contribute to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)-3-(trifluoromethyl)pyridine typically involves the following steps:
Formation of the Azetidin-3-yloxy Group: This step involves the preparation of the azetidin-3-yloxy intermediate through a nucleophilic substitution reaction.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Coupling with Pyridine: The final step involves coupling the azetidin-3-yloxy intermediate with a pyridine derivative under suitable reaction conditions, such as the presence of a base and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
2-(Azetidin-3-yloxy)-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidin-3-yloxy group or the trifluoromethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of pyridine derivatives with oxidized functional groups.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with new functional groups replacing the original ones.
科学研究应用
2-(Azetidin-3-yloxy)-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 2-(Azetidin-3-yloxy)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
相似化合物的比较
2-(Azetidin-3-yloxy)-3-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
2-(Azetidin-3-yloxy)-pyridine: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
3-(Trifluoromethyl)pyridine: Lacks the azetidin-3-yloxy group, leading to variations in reactivity and applications.
2-(Azetidin-3-yloxy)-4-(trifluoromethyl)pyridine:
The uniqueness of this compound lies in the combination of the azetidin-3-yloxy and trifluoromethyl groups, which confer distinct chemical and biological properties that are not observed in the similar compounds listed above.
属性
分子式 |
C9H9F3N2O |
|---|---|
分子量 |
218.18 g/mol |
IUPAC 名称 |
2-(azetidin-3-yloxy)-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)7-2-1-3-14-8(7)15-6-4-13-5-6/h1-3,6,13H,4-5H2 |
InChI 键 |
FEKBVRTWOYYTRZ-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)OC2=C(C=CC=N2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


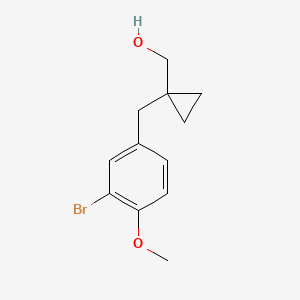
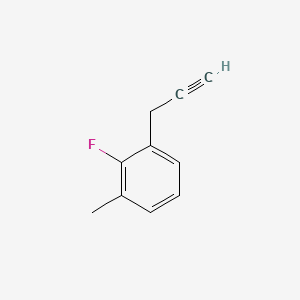
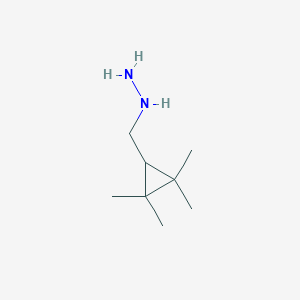
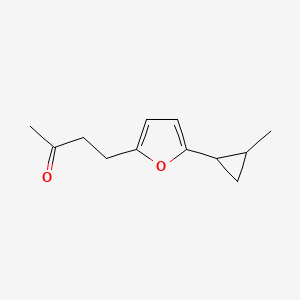
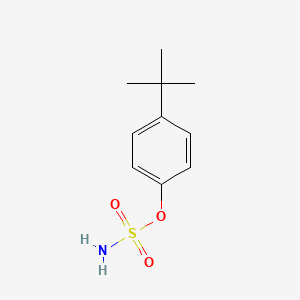
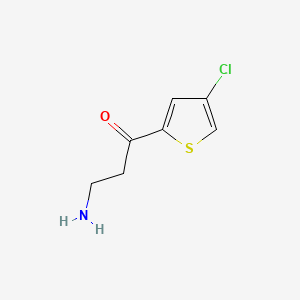

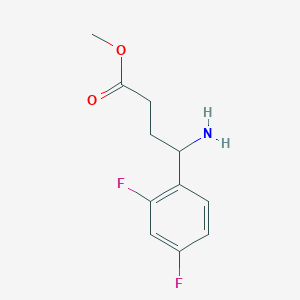
![1-([1,1'-Biphenyl]-4-yl)prop-2-en-1-ol](/img/structure/B13601318.png)
amino}methyl)pyrrolidine-1-carboxylate](/img/structure/B13601333.png)
